molecular formula C19H32N4O2S B11997282 3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione

3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11997282
M. Wt: 380.6 g/mol
InChI Key: MUWYTCGMNNKLPY-UHFFFAOYSA-N
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Description

3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with the molecular formula C19H32N4O2S and a molecular weight of 380.556 g/mol . This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, sulfonation, and other functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maintain consistency and efficiency. The use of automated systems and advanced analytical techniques ensures the quality control of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .

Scientific Research Applications

3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione is unique due to its specific alkyl and sulfanyl substitutions, which confer unique chemical reactivity and biological activity. These features make it a valuable compound for various scientific and industrial applications .

Biological Activity

The compound 3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione , with the CAS number 331841-57-7, is a purine derivative that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, antiproliferative effects, and its interaction with biological targets.

Basic Information

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC19H32N4O2S
Molecular Weight372.55 g/mol
CAS Number331841-57-7

Antimicrobial Activity

Recent studies have indicated that various purine derivatives exhibit significant antimicrobial properties. While specific data on This compound is limited, related compounds have shown effectiveness against a range of pathogens:

  • Staphylococcus aureus : A common cause of skin infections and food poisoning.
  • Escherichia coli : A major cause of urinary tract infections.
  • Candida albicans : A yeast responsible for fungal infections.

Antiproliferative Effects

The antiproliferative activity of purine derivatives has been a focal point in cancer research. Compounds similar to This compound have been tested against various cancer cell lines:

Cell LineIC50 (µg/mL)
HeLa (Cervical)226
A549 (Lung)242.52

These findings suggest that the compound may possess similar antiproliferative properties and warrant further investigation.

The mechanism by which purine derivatives exert their biological effects often involves the inhibition of key enzymes or pathways relevant to microbial survival or cancer cell proliferation. For instance:

  • MTH1 Inhibition : Some purine derivatives inhibit the MTH1 enzyme, which is involved in maintaining nucleotide integrity during DNA replication. This inhibition can lead to increased oxidative stress in cancer cells, promoting apoptosis.

Study on Related Purines

A study published in Nature explored the structure-activity relationship (SAR) of various purine derivatives as MTH1 inhibitors. The findings indicated that modifications at specific positions on the purine ring significantly affected potency and selectivity against cancer cell lines .

Clinical Relevance

In vitro studies have demonstrated that certain purine derivatives can effectively target resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting their potential in treating antibiotic-resistant infections .

Properties

Molecular Formula

C19H32N4O2S

Molecular Weight

380.6 g/mol

IUPAC Name

3-methyl-8-octylsulfanyl-7-pentylpurine-2,6-dione

InChI

InChI=1S/C19H32N4O2S/c1-4-6-8-9-10-12-14-26-19-20-16-15(23(19)13-11-7-5-2)17(24)21-18(25)22(16)3/h4-14H2,1-3H3,(H,21,24,25)

InChI Key

MUWYTCGMNNKLPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=NC2=C(N1CCCCC)C(=O)NC(=O)N2C

Origin of Product

United States

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